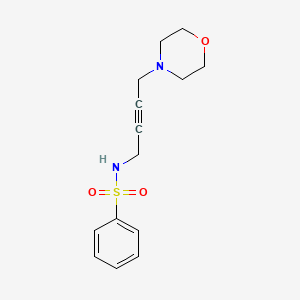

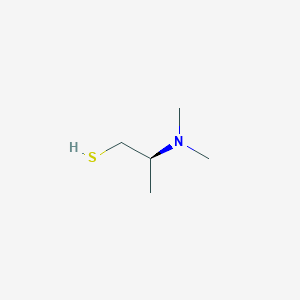

(2S)-2-(dimethylamino)propane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(dimethylamino)propane-1-thiol, commonly known as DMAPT, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound, diallyl trisulfide, which is found in garlic. DMAPT has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further research.

Scientific Research Applications

Coordination Chemistry

A notable application of (2S)-2-(dimethylamino)propane-1-thiol derivatives is in coordination chemistry, where these compounds serve as ligands to form complex structures. For instance, Shearer et al. (2003) described a trimeric compound containing Co(II) where each Co atom is ligated by a derivative of (2S)-2-(dimethylamino)propane-1-thiol, highlighting the utility of such ligands in encapsulating ions within well-defined binding pockets [Shearer, Kaminsky, & Kovacs, 2003].

Sensor Development

In the realm of sensor technology, derivatives of (2S)-2-(dimethylamino)propane-1-thiol have been employed for the differentiation of metal ions and thiols. Hewage and Anslyn (2009) designed a sensor array using a squaraine dye in conjunction with thiols, including a derivative of the compound , for pattern-based discrimination of various metal ions, demonstrating its potential in analytical chemistry [Hewage & Anslyn, 2009].

Material Science

In material science, derivatives of (2S)-2-(dimethylamino)propane-1-thiol have been applied in the synthesis of novel materials. Wang et al. (2014) developed a novel approach to introduce zwitterions into polyurethane using a thiol-ene click reaction, employing a derivative of the compound to enhance the material's resistance to biofouling, showcasing its applicability in developing antibiofouling coatings [Wang, Ma, Mu, & Lin, 2014].

Organic Synthesis

The compound and its related structures have been utilized in organic synthesis, demonstrating versatility in chemical reactions. Xiao, Vasapollo, and Alper (1999) reported the highly chemo- and regioselective thiocarbonylation of conjugated enynes catalyzed by palladium complexes using thiols, including derivatives of (2S)-2-(dimethylamino)propane-1-thiol, offering efficient access to valuable organic intermediates [Xiao, Vasapollo, & Alper, 1999].

properties

IUPAC Name |

(2S)-2-(dimethylamino)propane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGOSVDPSCPNGS-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(dimethylamino)propane-1-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

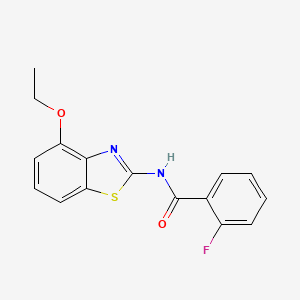

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2598884.png)

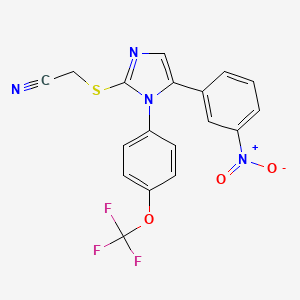

![N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2598888.png)

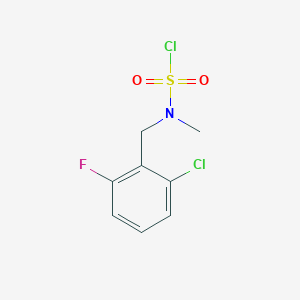

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2598890.png)

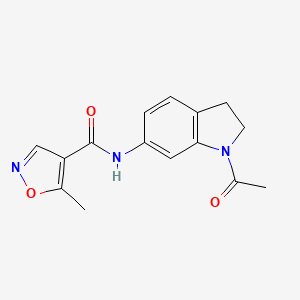

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2598892.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2598898.png)